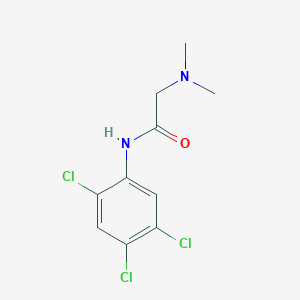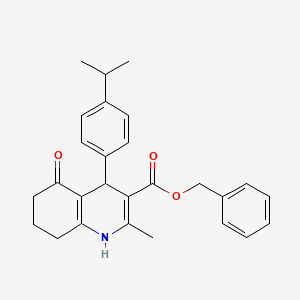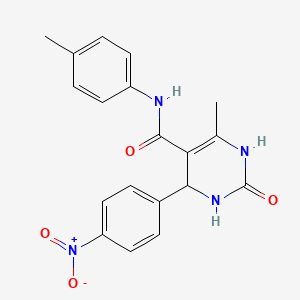![molecular formula C20H31N3O2 B5115233 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as a piperidinecarboxamide. This chemical compound has gained significant attention in the scientific community due to its potential use in various scientific research applications.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound has a high affinity for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various regions of the brain and plays a crucial role in various neurological processes. It is believed that the binding of this compound to the sigma-1 receptor modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of drugs for the treatment of pain and inflammation.
実験室実験の利点と制限
The advantages of using 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in lab experiments are its high affinity for the sigma-1 receptor and its potential use in the development of drugs for the treatment of neurological disorders and pain. However, the limitations of using this compound in lab experiments are its complex synthesis method and its potential toxicity.
将来の方向性
There are several future directions for the study of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One of the most promising directions is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of pain and inflammation. Finally, studies are needed to investigate the potential toxicity of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various scientific research applications. This compound has a high affinity for the sigma-1 receptor and has potential use in the development of drugs for the treatment of neurological disorders and pain. However, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzyl chloride with 2-(4-morpholinyl)ethylamine to form 1-(3-methylbenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide. This compound is then reacted with thionyl chloride to form 1-(3-methylbenzyl)-N-(2-chloroethyl)-4-piperidinecarboxamide. Finally, the compound is reacted with morpholine to form the desired product, this compound.
科学的研究の応用
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes such as memory, cognition, and mood regulation. This makes this compound a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-3-2-4-18(15-17)16-23-8-5-19(6-9-23)20(24)21-7-10-22-11-13-25-14-12-22/h2-4,15,19H,5-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGKKBJRKHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)


![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)

